An In-depth Technical Guide to 4-(Isopentyloxy)-3-methylaniline Hydrochloride: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(Isopentyloxy)-3-methylaniline Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the synthesis and characterization of novel molecular scaffolds are of paramount importance. Substituted anilines, in particular, serve as crucial building blocks for a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS No. 1185302-34-4), a compound with potential utility in the development of new therapeutic agents.[1] This document will delve into its chemical properties, a proposed synthetic route based on established methodologies for analogous structures, and modern analytical techniques for its purity assessment. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of this and related compounds.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-(Isopentyloxy)-3-methylaniline hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1185302-34-4 | [1] |
| Molecular Formula | C12H20ClNO | [1] |
| Molecular Weight | 229.74 g/mol | [1] |
| IUPAC Name | 3-methyl-4-(3-methylbutoxy)aniline;hydrochloride | [1] |
| Calculated LogP | 3.42 | [1] |
Synthesis Methodology: A Two-Step Approach
Step 1: Williamson Ether Synthesis of 1-(Isopentyloxy)-2-methyl-4-nitrobenzene
The initial step involves the formation of the ether linkage via a Williamson ether synthesis. This reaction is a reliable method for preparing ethers from an alkoxide and a primary alkyl halide.
Protocol:
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To a solution of 2-methyl-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add potassium carbonate (1.5 eq).
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Stir the resulting mixture at room temperature for approximately 15 minutes to facilitate the formation of the phenoxide.
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Add isopentyl bromide (1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to approximately 70°C and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature and then pour it into cold water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(Isopentyloxy)-2-methyl-4-nitrobenzene.
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The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Reduction of the Nitro Group to Form 4-(Isopentyloxy)-3-methylaniline
The second step is the reduction of the nitro group to the corresponding aniline. A common and effective method for this transformation in a laboratory setting is the use of iron powder in the presence of an acid, such as ammonium chloride.
Protocol:
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To a mixture of the 1-(Isopentyloxy)-2-methyl-4-nitrobenzene (1.0 eq) from Step 1 in a 3:1 mixture of ethanol and water, add ammonium chloride (4.0 eq) and iron powder (3.0 eq).
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Heat the mixture to reflux (approximately 85°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing the filter cake with ethanol.
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The filtrate, containing the desired aniline, can then be worked up.
Final Step: Hydrochloride Salt Formation
To obtain the hydrochloride salt, the synthesized 4-(Isopentyloxy)-3-methylaniline free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of 4-(Isopentyloxy)-3-methylaniline hydrochloride can then be collected by filtration, washed with a cold solvent, and dried.
Caption: Proposed two-step synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of synthesized compounds is critical in drug development, as impurities can significantly impact biological activity and safety.[3] High-Performance Liquid Chromatography (HPLC) is the recommended method for the purity analysis of substituted anilines like 4-(Isopentyloxy)-3-methylaniline hydrochloride due to its high resolution, sensitivity, and quantitative accuracy.[3] A reverse-phase HPLC (RP-HPLC) method using a C18 column is generally suitable for separating the main compound from potential impurities.[3]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient elution) |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Purity Analysis
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Standard Preparation: Accurately weigh and dissolve a reference standard of 4-(Isopentyloxy)-3-methylaniline hydrochloride in the initial mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by further dilution.[3]
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Sample Preparation: Prepare the synthesized sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase.[3]
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Chromatographic Run: Inject the standard and sample solutions into the HPLC system and run the gradient program.
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Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[3]
Caption: Workflow for HPLC purity analysis of 4-(Isopentyloxy)-3-methylaniline hydrochloride.
Potential Applications in Drug Discovery
While specific biological activities of 4-(Isopentyloxy)-3-methylaniline hydrochloride are not yet documented in publicly available literature, its structural motifs suggest potential as a scaffold in medicinal chemistry. The substituted aniline core is present in a wide range of pharmaceuticals. The isopentyloxy group can enhance lipophilicity, which may influence pharmacokinetic properties such as absorption and distribution. The methyl group provides a point of steric and electronic modification. This compound could serve as a valuable starting material or intermediate for the synthesis of novel compounds to be screened for a variety of biological targets.
Conclusion
This technical guide has provided a comprehensive overview of 4-(Isopentyloxy)-3-methylaniline hydrochloride, including its identification with CAS number 1185302-34-4, its key physicochemical properties, a detailed proposed synthetic route, and a robust analytical method for purity determination.[1] By presenting a logical and scientifically grounded framework for the synthesis and analysis of this compound, this guide aims to facilitate further research and exploration of its potential in drug discovery and development. The methodologies described are based on well-established chemical principles and practices for analogous compounds, offering a reliable starting point for any scientist or researcher interested in this and related molecular structures.
References
- 4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS number 1185302-34-4 - Moshang Chemical.
- A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development - Benchchem.
- Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline - Benchchem.
